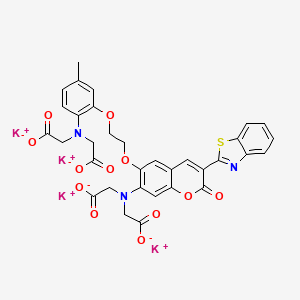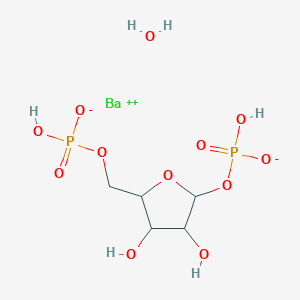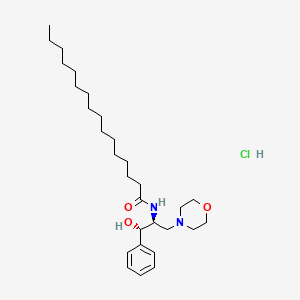
zinc;hexadecanoate;octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
zinc;hexadecanoate;octadecanoate: are compounds formed by the reaction of zinc with fatty acids containing 16 to 18 carbon atoms. These compounds are commonly used in various industrial applications due to their unique properties, such as their ability to act as stabilizers, lubricants, and surfactants . They are typically found in products like cosmetics, personal care items, and industrial materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: zinc;hexadecanoate;octadecanoate are typically synthesized by reacting zinc oxide or zinc chloride with fatty acids (C16-18) in a controlled environment. The reaction is usually carried out in an organic solvent, such as ethanol or isopropanol, under reflux conditions to ensure complete reaction . The resulting product is then purified through filtration and drying processes.
Industrial Production Methods: In industrial settings, the production of fatty acids, C16-18, zinc salts involves large-scale reactors where zinc salts and fatty acids are mixed and heated to facilitate the reaction. The mixture is then cooled, and the solid product is separated and dried. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: zinc;hexadecanoate;octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc salts back to their metallic zinc form.
Substitution: Substitution reactions can occur where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Metal salts such as calcium chloride or magnesium chloride.
Major Products Formed:
Oxidation: Zinc oxide and fatty acid derivatives.
Reduction: Metallic zinc and free fatty acids.
Substitution: New metal salts and free zinc ions.
Aplicaciones Científicas De Investigación
zinc;hexadecanoate;octadecanoate have a wide range of applications in scientific research, including:
Chemistry:
- Used as catalysts in organic synthesis reactions.
- Act as stabilizers in polymer chemistry .
Biology:
- Studied for their role in cell membrane structure and function.
- Investigated for their potential in drug delivery systems .
Medicine:
- Explored for their anti-inflammatory and antimicrobial properties.
- Used in formulations for topical treatments .
Industry:
- Employed as lubricants and surfactants in various industrial processes.
- Used in the production of cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of fatty acids, C16-18, zinc salts involves their interaction with cell membranes and proteins. The zinc ions can bind to specific sites on proteins, altering their structure and function. This interaction can lead to changes in cell signaling pathways and metabolic processes . Additionally, the fatty acid component can integrate into cell membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
- Fatty acids, C14-18, zinc salts
- Fatty acids, C12-16, zinc salts
- Fatty acids, C8-12, zinc salts
Comparison:
- zinc;hexadecanoate;octadecanoate have longer carbon chains compared to C8-12 and C12-16 zinc salts, which can result in different physical and chemical properties.
- The longer carbon chains in C16-18 zinc salts provide better lubrication and stability, making them more suitable for certain industrial applications .
- Compared to C14-18 zinc salts, C16-18 zinc salts have similar properties but may offer slight variations in solubility and reactivity due to the difference in chain length .
Propiedades
Número CAS |
91051-01-3 |
|---|---|
Fórmula molecular |
C34H66O4Zn |
Peso molecular |
604.3 g/mol |
Nombre IUPAC |
zinc;hexadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
BJWIKAHDFBRQJO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
| 91051-01-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


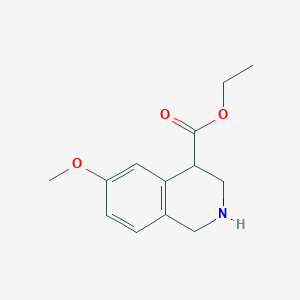

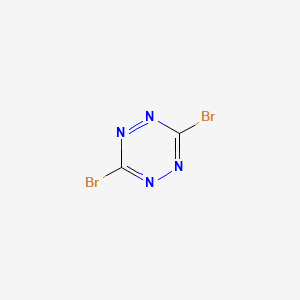
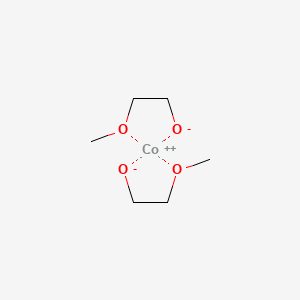
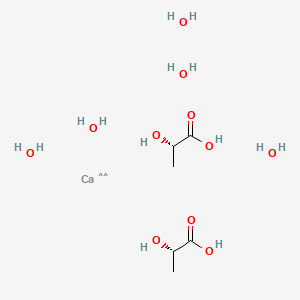

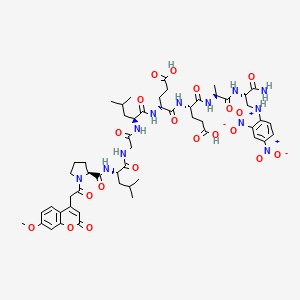
![1,2-b]Thiophene](/img/structure/B1496593.png)


![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)
